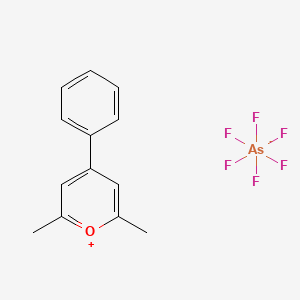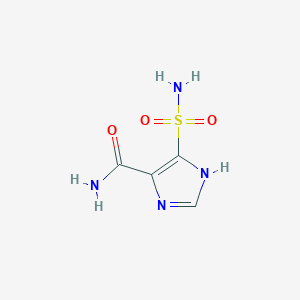
2-Bromo-3-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-hydroxybenzamide: is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of 3-hydroxybenzamide: : One common method to synthesize 2-Bromo-3-hydroxybenzamide involves the bromination of 3-hydroxybenzamide. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Industrial Production Methods: : Industrially, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. This method ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : 2-Bromo-3-hydroxybenzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can replace the bromine atom with a hydroxyl group, forming 3,3’-dihydroxybenzamide.
-
Oxidation Reactions: : The hydroxyl group in this compound can be oxidized to form a carbonyl group. This reaction typically uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
-
Reduction Reactions: : The compound can also undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
3,3’-Dihydroxybenzamide: Formed through nucleophilic substitution.
2-Bromo-3-oxo-benzamide: Formed through oxidation.
3-Hydroxybenzamide: Formed through reduction.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 2-Bromo-3-hydroxybenzamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.
Biology and Medicine
In medicinal chemistry, this compound has been studied for its potential biological activities. It can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals
Mécanisme D'action
The mechanism by which 2-Bromo-3-hydroxybenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, as they can form hydrogen bonds and other interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the fourth position.
3-Bromo-2-hydroxybenzamide: Bromine and hydroxyl groups are interchanged.
2-Chloro-3-hydroxybenzamide: Chlorine atom instead of bromine.
Uniqueness
2-Bromo-3-hydroxybenzamide is unique due to the specific positioning of the bromine and hydroxyl groups, which can significantly influence its reactivity and interactions with other molecules. This unique arrangement makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
Propriétés
Formule moléculaire |
C7H6BrNO2 |
|---|---|
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
2-bromo-3-hydroxybenzamide |
InChI |
InChI=1S/C7H6BrNO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11) |
Clé InChI |
FGQJIFNXQKWCSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)










